3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups, a pyrrolidinone ring, and a benzamide moiety, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-9-15(6-7-18(13)22-8-4-5-19(22)23)21-20(24)14-10-16(25-2)12-17(11-14)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESXICGQOVDLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure with additional methoxy group.
3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide moiety.
Uniqueness
3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3,5-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methoxy Groups : Two methoxy (-OCH₃) groups at the 3 and 5 positions on the benzene ring.
- Pyrrolidinyl Group : A 2-oxopyrrolidin-1-yl group attached to a methyl-substituted phenyl moiety.
The molecular formula is , with a molecular weight of approximately 390.45 g/mol. Its complex structure suggests multiple sites for interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Benzamide : Reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative.
- Pyrrolidinyl Substitution : Introduction of the pyrrolidinyl group through nucleophilic substitution reactions in the presence of bases such as triethylamine.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:
- In vitro studies show that related compounds have IC₅₀ values ranging from 1.2 to 5.3 µM against breast (MCF-7) and colon (HCT116) cancer cell lines .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.2 |
| Compound B | HCT116 | 3.7 |
| Compound C | HEK293 | 5.3 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have reported selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) observed in the range of 8 µM to 32 µM .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors, thereby altering their activity.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation .
Study on Antiproliferative Activity
A study published in MDPI demonstrated that derivatives of similar compounds showed varying degrees of antiproliferative activity against cancer cell lines, with some exhibiting selectivity towards MCF-7 cells. The study highlighted that modifications in the chemical structure significantly influenced biological activity .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of methoxy-substituted derivatives found that certain compounds displayed selective toxicity against E. faecalis, suggesting a potential therapeutic application in treating infections caused by resistant strains .
Q & A
Basic: What are the critical steps in synthesizing 3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step routes, including:
- Acylation of the phenylamine derivative with a benzoyl chloride intermediate.
- Coupling reactions to introduce the 2-oxopyrrolidin-1-yl moiety.
- Methoxy group incorporation via nucleophilic substitution or protection/deprotection strategies.
Optimization requires precise control of temperature (e.g., reflux conditions for acylation), solvent choice (polar aprotic solvents for coupling reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Impurity profiles can be minimized by adjusting stoichiometry and reaction time .
Basic: Which functional groups in this compound are most critical for its biological activity?
Key functional groups include:
- Methoxy groups at the 3,5-positions: Enhance lipophilicity and influence receptor binding.
- 2-Oxopyrrolidin-1-yl moiety : May modulate interactions with enzymes or receptors, particularly in neurological targets.
- Benzamide core : Provides structural rigidity and serves as a scaffold for derivatization.
Structure-activity relationship (SAR) studies suggest that modifying the methoxy groups or pyrrolidinone ring alters potency and selectivity .
Advanced: How can conflicting biological activity data across studies be systematically analyzed?
Discrepancies may arise from:
- Assay variability : Differences in cell lines, incubation times, or endpoint measurements.
- Compound purity : Trace impurities (e.g., unreacted intermediates) can skew results. Use HPLC-MS for purity assessment.
- Solubility limitations : Poor aqueous solubility may reduce apparent activity. Employ co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations to improve bioavailability. Statistical meta-analysis of multiple datasets can identify trends obscured by outliers .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in derivatization reactions?
- Density Functional Theory (DFT) : Predicts electron density distributions to identify reactive sites (e.g., carbonyl groups for nucleophilic attacks).
- Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for reaction pathways.
- QSAR Models : Correlate structural features (e.g., Hammett constants of substituents) with reaction rates.
These methods guide rational design of derivatives with enhanced stability or activity .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry of methoxy groups and pyrrolidinone substitution.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect synthetic by-products.
- X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement (e.g., R-factor < 0.05 ensures accuracy) .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?
- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.
- PEGylation : Attach polyethylene glycol chains to increase solubility and half-life.
- Heterocycle Replacement : Substitute the pyrrolidinone ring with azetidine or piperidine to modulate metabolic stability. Monitor changes using in vitro CYP450 assays .
Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?
Challenges include:
- Disorder in flexible groups : The pyrrolidinone ring may exhibit conformational disorder. Mitigate by collecting data at low temperatures (e.g., 100 K).
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN commands.
- Weak diffraction : Optimize crystal growth via vapor diffusion or microseeding. High-intensity synchrotron sources improve data quality .
Basic: What strategies are effective for improving the compound’s solubility in aqueous media?
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt.
- Co-crystallization : Use hydrophilic co-formers (e.g., citric acid).
- Nanoparticle Dispersion : Employ antisolvent precipitation with stabilizers like PVP .
Advanced: How can target identification for this compound be pursued in neuropharmacology?
- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from brain homogenates.
- Kinase Profiling : Screen against kinase libraries to identify inhibitory activity.
- Molecular Docking : Use AutoDock Vina to predict interactions with receptors (e.g., NMDA or GABAA). Validate with knockout models or siRNA silencing .
Basic: How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
